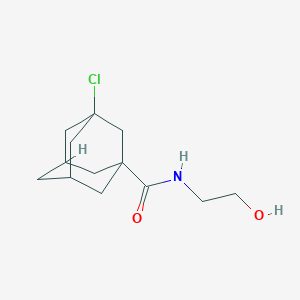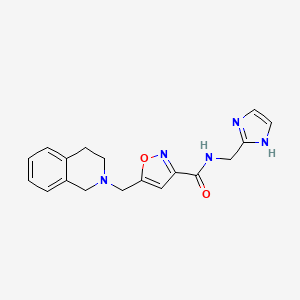![molecular formula C22H33F2N3O2 B4974419 1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4974419.png)
1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DF-MPJP and belongs to the class of piperazine derivatives. DF-MPJP has been found to exhibit promising pharmacological properties, making it a valuable compound in the development of new drugs.
作用机制
DF-MPJP exerts its pharmacological effects by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. It acts as an inhibitor of the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. This results in an antidepressant effect. DF-MPJP also acts as an antagonist of the dopamine receptor, leading to a decrease in dopamine levels. This property makes it useful in the treatment of conditions such as schizophrenia.
Biochemical and Physiological Effects:
DF-MPJP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, leading to an antidepressant effect. DF-MPJP has also been found to decrease the levels of dopamine, making it useful in the treatment of schizophrenia. DF-MPJP has been shown to have a high affinity for the serotonin transporter and the dopamine receptor, making it a potent drug candidate.
实验室实验的优点和局限性
DF-MPJP has various advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the serotonin transporter and dopamine receptor. This makes it a valuable compound in the development of new drugs targeting these receptors. However, DF-MPJP has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
For research on DF-MPJP include further studies to determine its safety and efficacy in humans, the development of new analogs with improved properties, and the exploration of its potential applications in other diseases. Furthermore, research on the mechanism of action of DF-MPJP can provide valuable insights into the treatment of various neurological and psychiatric disorders.
In conclusion, DF-MPJP is a valuable compound in the field of scientific research due to its potential therapeutic applications. Its pharmacological properties make it a promising drug candidate for the treatment of various conditions. Further research is needed to determine its safety and efficacy, and to explore its potential applications in other diseases.
合成方法
DF-MPJP can be synthesized using various methods. One of the commonly used methods involves the reaction of 1-(3-aminopropyl)-4-ethylpiperazine with 2-(difluoromethoxy)benzyl chloride in the presence of a base such as sodium hydride. The resulting compound is then treated with piperidine to yield DF-MPJP. Other methods involve the use of different starting materials and reagents.
科学研究应用
DF-MPJP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as depression, anxiety, and schizophrenia. DF-MPJP has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. These properties make it a promising compound for the development of new drugs targeting these conditions.
属性
IUPAC Name |
3-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33F2N3O2/c1-2-25-13-15-27(16-14-25)21(28)8-7-18-9-11-26(12-10-18)17-19-5-3-4-6-20(19)29-22(23)24/h3-6,18,22H,2,7-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEHMZQXRKJSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)
![3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]](/img/structure/B4974345.png)


![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)
![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
![3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B4974411.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4974422.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974428.png)
![ethyl 1'-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4974437.png)
![3-ethyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974443.png)
![3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B4974450.png)